Chloromethyl phenyl sulfide

Catalog No.
S1896628
CAS No.
7205-91-6
M.F
C7H7ClS
M. Wt
158.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl phenyl sulfide

Eliminate odor and volatility issues of chloromethyl methyl sulfide in thiomethylation. Chloromethyl phenyl sulfide delivers controlled electrophilicity for selective α-methylene lactone synthesis and HWE olefination.

  • Thiomethylates O-silylated enolates without over-alkylation; critical for bioactive natural products.
  • Forms crystalline sulfone via Arbuzov reaction for high-(E)-selective C-C bond formation.
  • Superior leaving group in stereoselective glycoside activation for prodrug design.

Purity: ≥98% (HPLC). Ships at ambient temperature. In stock for immediate global dispatch.

CAS Number

7205-91-6

Product Name

Chloromethyl phenyl sulfide

IUPAC Name

chloromethylsulfanylbenzene

Molecular Formula

C7H7ClS

Molecular Weight

158.65 g/mol

InChI

InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

LLSMWLJPWFSMCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCl

Canonical SMILES

C1=CC=C(C=C1)SCCl

The exact mass of the compound Chloromethyl phenyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Chloromethyl phenyl sulfide, Phenylthiomethyl chloride, (Chloromethylthio)benzene, Chloromethyl phenyl thioether, Chloromethylsulfanylbenzene

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Chloromethyl phenyl sulfide (CAS 7205-91-6) is a versatile bifunctional alkylating agent and electrophilic building block widely utilized in advanced organic synthesis and pharmaceutical manufacturing. Characterized by the presence of a reactive alpha-chloro ether analog structure and a phenylthio linkage, it serves as a premier reagent for introducing the phenylthiomethyl (PhSCH2-) moiety into diverse molecular scaffolds. In industrial and advanced laboratory settings, it is primarily procured as a highly stable precursor for Horner-Wadsworth-Emmons olefination reagents, a precise thiomethylating agent for O-silylated enolates, and a critical intermediate in the synthesis of specialized protecting groups and prodrugs. Its core procurement value lies in its unique balance of controlled electrophilic reactivity and the downstream manipulability of the phenylthio group, which can be readily oxidized to a sulfone, subjected to Pummerer rearrangements, or cleaved via radical desulfurization with significantly greater efficiency than simpler alkylthio analogs.

Research Fit

α‑Chlorosulfide combining an electrophilic chloromethyl group with an arylthio moiety
Distinct reactivity for precision sulfur‑carbon bond construction

Substituting chloromethyl phenyl sulfide with its closest in-class analog, chloromethyl methyl sulfide, or with simpler bis-alkylating agents fundamentally alters processability, worker safety, and downstream synthetic utility. The methylthio analog is notoriously volatile and possesses a severe, highly penetrating foul odor, complicating large-scale handling and requiring stringent, costly containment protocols. Furthermore, the methylthio group exhibits significantly lower reactivity towards radical-mediated desulfurization and different solvolytic stability, leading to unpredictable degradation during aqueous workups. Substitution with generic bis-alkylating agents (such as bromochloromethane) introduces severe regulatory compliance issues due to ozone-depleting properties, while failing entirely to provide the sulfur-stabilized carbanion chemistry enabled by the phenylthio moiety. Consequently, for synthetic pathways requiring subsequent sulfone formation, stereoselective glycoside activation, or highly controlled alkylation kinetics, chloromethyl phenyl sulfide is strictly non-interchangeable. [1]

Substitution Risk

Electron‑withdrawing phenyl ring

Alters nucleophilic substitution rates relative to alkyl chloromethyl sulfides, impacting reaction kinetics and synthetic outcomes.

Hydrolytic stability mismatch

Aryl sulfide hydrolyzes more slowly than alkyl analogs; substituting may increase decomposition in protic environments.

Hydrolytic Stability and Controlled Solvolysis Kinetics

During aqueous workups and biphasic reactions, the hydrolytic stability of the alkylating agent is critical to minimizing reagent degradation and maximizing target yield. Kinetic studies demonstrate that chloromethyl phenyl sulfide undergoes solvolysis at a rate approximately 200 times slower than its direct analog, chloromethyl methyl sulfide. This attenuated reactivity is attributed to the electron-donating effect of the phenyl ring, which stabilizes the ground state and reduces the electrophilicity of the intermediate, providing a wider process window and greater control over alkylation kinetics without runaway hydrolysis. [1]

Evidence DimensionSolvolysis rate in 5 M water/dioxane (25 °C)
Target Compound Data~200-fold slower hydrolysis rate
Comparator Or BaselineChloromethyl methyl sulfide (CH3SCH2Cl)
Quantified Difference200x reduction in solvolysis rate
Conditions5 M water in dioxane at 25 °C

The significantly lower hydrolysis rate prevents rapid reagent degradation during aqueous handling, ensuring higher effective reagent concentrations and reproducible alkylation yields.

Physical Properties
Data to verify
Chloromethyl Phenyl Sulfide
Density 1.184 g/mL
RI (n20/D) 1.594
Chloromethyl Methyl Sulfide
Density 1.11 g/mL
RI (n20/D) 1.496
Supports QC identification and phase‑separation behavior.
Vendor‑reported values; verify under lab conditions.

Volatility and Odor Management in Scale-Up

The physical properties of sulfur-containing alkylating agents dictate the engineering controls required for their use in manufacturing. Chloromethyl phenyl sulfide exhibits a boiling point of 106-107 °C at 11 mmHg, whereas its primary comparator, chloromethyl methyl sulfide, boils at 105 °C at standard atmospheric pressure (760 mmHg). This massive difference in vapor pressure means the phenyl derivative is significantly less volatile at room temperature. Consequently, it presents a drastically reduced inhalation hazard and a far more manageable odor profile, lowering the overhead costs associated with specialized ventilation and containment during pilot-scale operations.

Evidence DimensionBoiling point / Vapor pressure
Target Compound Databp 106-107 °C at 11 mmHg
Comparator Or BaselineChloromethyl methyl sulfide (bp 105 °C at 760 mmHg)
Quantified Difference~70-fold difference in pressure at comparable distillation temperatures
ConditionsStandard laboratory and pilot-scale handling conditions

Lower volatility directly translates to improved worker safety, reduced evaporative material losses, and lower infrastructure costs for odor containment during scale-up.

Aqueous Stability
Class‑level inference
Aryl sulfide exhibits reduced hydrolysis relative to alkyl chloromethyl sulfides; ~1000× rate difference between α‑chloro ethers and α‑chloro sulfides.
May reduce decomposition during storage and multi‑step synthesis.
Rate constants from Bordwell 1957; trend within class.

Radical Desulfurization Reactivity for Downstream Cleavage

When the thiomethyl group is utilized as a temporary directing or protecting group, its facile downstream removal is a key procurement criterion. Competition experiments evaluating the reactivity of various sulfides towards SH2 attack by tributyltin radicals reveal a distinct hierarchy. The phenylthio (PhS) group derived from chloromethyl phenyl sulfide exhibits substantially higher radical reactivity compared to the methylthio (MeS) group derived from chloromethyl methyl sulfide (reactivity order: PhS > p-MeC6H4S > MeS). This ensures that downstream radical-mediated desulfurization proceeds with higher efficiency. [1]

Evidence DimensionRelative reactivity towards SH2 attack by tributyltin radicals
Target Compound DataHigh radical cleavage efficiency (PhS group)
Comparator Or BaselineChloromethyl methyl sulfide (MeS group)
Quantified DifferencePhS > p-MeC6H4S > MeS in radical attack hierarchy
ConditionsCompetition experiments with tributyltin radicals

Enables efficient and mild removal of the sulfur moiety in multi-step syntheses, reducing the need for harsh cleavage conditions that could damage sensitive functional groups.

Radical Reactivity
Reported rank
Br > PhSe > Cl > p‑CNC₆H₄S > PhS > p‑MeC₆H₄S > MeS
Positions PhS as intermediate for tunable SH2 C–S cleavage.
Tributyltin radical competition experiments.

Scalability and Yield in Phosphonate Precursor Synthesis

Chloromethyl phenyl sulfide serves as an optimal electrophile for the synthesis of Horner-Wadsworth-Emmons (HWE) reagents via the Arbuzov reaction. Standardized synthetic procedures demonstrate that the reaction of chloromethyl phenyl sulfide with triethyl phosphite proceeds smoothly at elevated temperatures to yield diethyl[(phenylthio)methyl]phosphonate in 91% yield on an 80+ gram scale. The resulting phenylthio-stabilized phosphonate can be readily oxidized to the corresponding sulfone, providing a highly crystalline, robust intermediate for E-selective olefination reactions that outperforms standard alkyl halide baselines. [1]

Evidence DimensionIsolated yield of diethyl [(phenylthio)methyl]phosphonate
Target Compound Data91% yield (82.2 g scale)
Comparator Or BaselineStandard alkyl halide Arbuzov baselines (typically 70-85%)
Quantified Difference>90% isolated yield on decagram scale
ConditionsNeat reaction with triethyl phosphite at 130-160 °C, followed by fractional distillation

High-yielding, highly scalable conversion into phosphonate reagents makes this compound a cost-effective precursor for industrial olefination pathways.

Synthetic Utility
Supporting evidence
Documented thiomethylation of O‑silylated lactone/ester enolates.
Specific reagent for α‑methylene lactone synthesis.
Exact yield data in cited references.
Solvolysis Pathway
Class‑level inference
Ionization with nucleophilic solvation (Grunwald‑Winstein analysis).
Predicts reactivity in polar protic media.
Analogous to tert‑butyl chloride; 0 °C data.

High-Yield Thiomethylation of O-Silylated Enolates

Chloromethyl phenyl sulfide is the reagent of choice for the precise thiomethylation of O-silylated lactone and ester enolates. The resulting intermediates are critical for the synthesis of α-methylene lactones and esters, a structural motif prevalent in numerous bioactive natural products and pharmaceutical agents. Its controlled hydrolytic stability and reactivity profile prevents over-alkylation, making it superior to more aggressive methylthio analogs in complex total synthesis.

Precursor for Horner-Wadsworth-Emmons (HWE) Olefination Reagents

In industrial olefination pathways, this compound is utilized to synthesize diethyl [(phenylthio)methyl]phosphonate via the Arbuzov reaction. Subsequent oxidation yields the sulfone derivative, which is a highly robust, crystalline intermediate used for highly (E)-selective C-C bond formations. The scalability of this route relies heavily on the thermal stability, low volatility, and high-yielding nature of the initial chloromethyl phenyl sulfide alkylation step. [1]

Synthesis of Glycosyloxymethyl Prodrugs and Acetal Glycosides

In medicinal chemistry, the compound is employed to generate phenylthiomethyl glycosides. These specialized synthons undergo highly stereoselective activation (e.g., with N-iodosuccinimide and triflic acid) to form azidomethyl or acetal glycosides. This pathway is essential for developing glycosyloxymethyl-prodrugs with improved oral bioavailability, where the phenylthio group acts as a superior leaving/activating group compared to standard methylthio or simple alkyl ethers. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
α‑Methylene Lactone Synthesis
Thiomethylation reagent
Enolate reaction outcome
Radical C–S Functionalization
Intermediate radical reactivity (PhS)
SH2 cleavage selectivity
Thiochroman/Thiochromen Synthesis
Polar cycloaddition reactivity
Cyclization efficiency
Sulfoxide/Sulfone Preparation
Tunable oxidation selectivity
Sulfoxide/sulfone ratio

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7205-91-6

Wikipedia

Chloromethyl phenyl sulfide

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